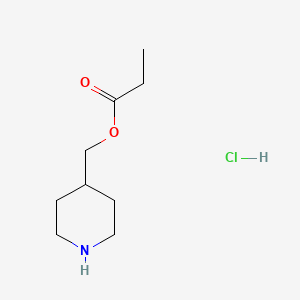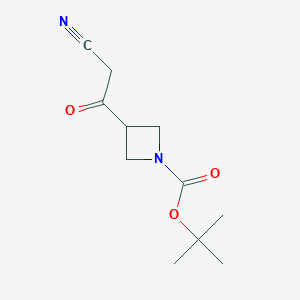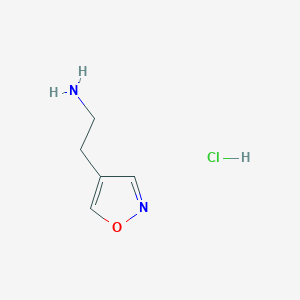
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione: serves as a versatile building block in organic synthesis. Its incorporation into larger molecules can introduce a fluorinated moiety, which is known to significantly alter the physical and chemical properties of compounds. For example, the introduction of fluorine can increase the lipophilicity and metabolic stability of pharmaceuticals .
Drug Discovery
In drug discovery, this compound’s fluorinated benzyl group can be crucial for the development of new medicinal agents. Fluorine atoms are often included in drug molecules to enhance their binding affinity to biological targets, improve pharmacokinetics, and increase bioavailability .
Pharmacology
Pharmacologically, the dihydropyrazine dione structure of the compound can interact with various enzymes and receptors. It may serve as an inhibitor or modulator of biological pathways, which is essential for the development of new therapies for diseases.
Radiobiology
The fluorine atom present in this compound can be substituted with F-18 , a radioactive isotope, to create imaging agents for positron emission tomography (PET) scans. This application is particularly valuable in cancer research for localizing tumors and monitoring treatment efficacy .
Agrochemistry
In agrochemistry, the introduction of fluorine atoms into lead structures of pesticides and herbicides can result in compounds with improved physical, biological, and environmental properties. This compound could be used to synthesize new fluorinated agrochemicals with enhanced activity and selectivity .
Material Science
The unique electronic properties of fluorinated compounds make them suitable for use in material science, particularly in the development of advanced polymers and electronics. The electron-withdrawing nature of the fluorine atom can influence the conductivity and stability of materials .
Environmental Chemistry
Fluorinated compounds are also studied for their environmental impact. Understanding the behavior of such compounds, including 1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione , in the environment is crucial for assessing their persistence and potential ecological effects .
Biochemistry
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPYMJXNHUYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CNC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)
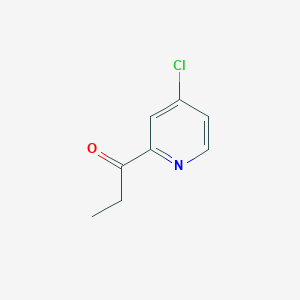
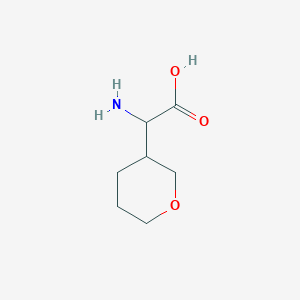
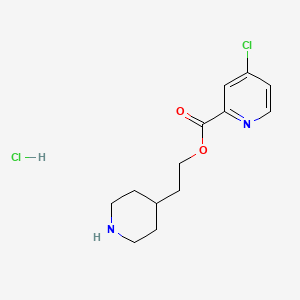
![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)



